Acide 2-hexyl-4-pentynoïque
Vue d'ensemble
Description
L'Acide 2-hexyl-4-pentynöïque est un dérivé de l'acide valproïque, connu pour ses propriétés neuroprotectrices significatives. Ce composé se distingue par sa capacité à inhiber les désacétylases d'histones (HDAC) et à induire la protéine de choc thermique 70 (HSP70), ce qui en fait un outil précieux en neuroprotection et en études épigénétiques .
Applications De Recherche Scientifique
2-Hexyl-4-Pentynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry due to its alkyne group, facilitating the synthesis of complex molecules.
Biology: Investigated for its role in modulating gene expression through HDAC inhibition, leading to changes in histone acetylation.
Medicine: Explored for its neuroprotective effects, particularly in preventing glutamate-induced excitotoxicity in neuronal cells.
Industry: Potential applications in the development of pharmaceuticals and as a chemical intermediate in organic synthesis
Mécanisme D'action
Target of Action
2-Hexyl-4-pentynoic Acid, a derivative of valproic acid (VPA), is known to target Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from ε-N-acetyl lysines on histones, allowing the histones to wrap the DNA more tightly . It also targets DNA repair proteins such as BRCA1 and Rad51 .
Mode of Action
2-Hexyl-4-pentynoic Acid inhibits HDAC activity with an IC50 value of 13 μM . It also influences the stability of BRCA1 and Rad51 proteins by shortening their half-life . This results in the inhibition of the BRCA1-Rad51-mediated homologous recombination pathway .
Biochemical Pathways
The compound’s action on HDACs leads to histone hyperacetylation . This modification loosens the DNA around the histones, allowing for increased gene expression . The inhibition of the BRCA1-Rad51-mediated homologous recombination pathway disrupts DNA repair, leading to increased DNA damage .
Result of Action
The compound has been shown to have potent neuroprotective effects . It protects against glutamate-induced excitotoxicity in cultured neurons . In the context of cancer, it acts as a radiosensitizer, enhancing the effect of radiotherapy on breast cancer cells .
Action Environment
The action of 2-Hexyl-4-pentynoic Acid can be influenced by the environment in which it is used. For instance, in the context of radiotherapy for breast cancer, the compound’s radiosensitizing properties are enhanced . .
Analyse Biochimique
Biochemical Properties
2-Hexyl-4-pentynoic Acid plays a significant role in biochemical reactions by inhibiting HDAC activity with an IC50 value of 13 μM, which is much more potent than valproic acid . This inhibition leads to histone hyperacetylation, which can affect gene expression by altering chromatin structure . Additionally, 2-Hexyl-4-pentynoic Acid induces the expression of heat shock proteins (HSP70), providing neuroprotection against glutamate-induced excitotoxicity . The compound interacts with various enzymes and proteins, including HDACs and HSP70, through binding interactions that modulate their activity .
Cellular Effects
2-Hexyl-4-pentynoic Acid has been shown to influence various cellular processes. In cultured neurons, it causes histone hyperacetylation and protects against glutamate-induced excitotoxicity . In breast cancer cells, 2-Hexyl-4-pentynoic Acid inhibits cell growth and sensitizes the cells to hydroxyurea by interfering with DNA repair mechanisms . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and inducing HSP70 .
Molecular Mechanism
At the molecular level, 2-Hexyl-4-pentynoic Acid exerts its effects primarily through HDAC inhibition, leading to increased histone acetylation and altered gene expression . This compound also induces the expression of HSP70, which provides neuroprotection and enhances cellular stress responses . Additionally, 2-Hexyl-4-pentynoic Acid has been shown to interfere with DNA repair proteins, such as BRCA1 and Rad51, by reducing their stability and half-life . These interactions contribute to its radiosensitizing properties in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hexyl-4-pentynoic Acid have been observed to change over time. The compound is stable at room temperature and induces histone hyperacetylation in cerebellar granule cells at concentrations as low as 5 μM . Long-term studies have shown that 2-Hexyl-4-pentynoic Acid can maintain its neuroprotective effects and continue to modulate gene expression and cellular stress responses over extended periods .
Dosage Effects in Animal Models
The effects of 2-Hexyl-4-pentynoic Acid vary with different dosages in animal models. At low concentrations (15 μM), it has been shown to have similar effects to high concentrations of valproic acid (500 μM) in inhibiting breast cancer cell growth and sensitizing the cells to hydroxyurea . Higher doses may lead to increased adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Hexyl-4-pentynoic Acid is involved in metabolic pathways that include interactions with enzymes such as HDACs and cofactors that modulate its activity . The compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, 2-Hexyl-4-pentynoic Acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
2-Hexyl-4-pentynoic Acid is localized within specific subcellular compartments, where it exerts its effects on histone acetylation and gene expression . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to particular organelles, such as the nucleus, where it can modulate chromatin structure and function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Acide 2-hexyl-4-pentynöïque implique généralement l'alkylation d'un précurseur alkyne approprié avec un halogénure d'hexyle dans des conditions basiques. La réaction est souvent effectuée en présence d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium, suivie d'un traitement acide pour produire l'acide désiré.
Méthodes de production industrielle : Bien que les méthodes industrielles spécifiques pour la production à grande échelle de l'Acide 2-hexyl-4-pentynöïque ne soient pas bien documentées, l'approche générale impliquerait l'optimisation de la synthèse de laboratoire pour le passage à l'échelle. Cela comprend la garantie de la disponibilité de matières premières de haute pureté, des conditions de réaction efficaces et des techniques de purification efficaces pour atteindre la qualité de produit souhaitée.
Types de réactions :
Oxydation : L'Acide 2-hexyl-4-pentynöïque peut subir des réactions d'oxydation, formant généralement des acides carboxyliques ou des cétones selon l'agent oxydant utilisé.
Réduction : La réduction du groupe alkyne peut conduire à la formation d'alcènes ou d'alcanes, selon les conditions et les catalyseurs utilisés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du carbone alkyne, où il peut réagir avec des nucléophiles tels que les azides dans des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC).
Réactifs et conditions courants :
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide ou basique.
Réduction : Gaz hydrogène (H₂) avec du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Iodure de cuivre(I) (CuI) comme catalyseur dans les réactions CuAAC.
Principaux produits :
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcènes ou alcanes.
Substitution : Triazoles dans les réactions CuAAC.
4. Applications de la recherche scientifique
L'Acide 2-hexyl-4-pentynöïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en chimie cliquable en raison de son groupe alkyne, facilitant la synthèse de molécules complexes.
Biologie : Investigé pour son rôle dans la modulation de l'expression des gènes par l'inhibition des HDAC, conduisant à des changements dans l'acétylation des histones.
Médecine : Exploré pour ses effets neuroprotecteurs, en particulier dans la prévention de l'excitotoxicité induite par le glutamate dans les cellules neuronales.
Industrie : Applications potentielles dans le développement de produits pharmaceutiques et comme intermédiaire chimique en synthèse organique
5. Mécanisme d'action
Le principal mécanisme par lequel l'Acide 2-hexyl-4-pentynöïque exerce ses effets est par l'inhibition des désacétylases d'histones (HDAC). Cette inhibition conduit à une augmentation de l'acétylation des histones, ce qui entraîne une structure de la chromatine plus détendue et une expression modifiée des gènes. De plus, l'induction de la protéine de choc thermique 70 (HSP70) offre une neuroprotection en stabilisant les protéines et en empêchant l'agrégation .
Composés similaires :
Acide valproïque : Un inhibiteur des HDAC bien connu avec de larges applications dans l'épilepsie et les troubles de l'humeur.
Acide butyrique : Un autre inhibiteur des HDAC ayant des rôles dans la thérapie du cancer et les études d'expression des gènes.
Trichostatine A : Un inhibiteur puissant des HDAC utilisé largement en recherche pour étudier la régulation épigénétique.
Unicité : L'Acide 2-hexyl-4-pentynöïque est unique en raison de son double rôle dans l'inhibition des HDAC et l'induction de la HSP70, offrant une combinaison de modulation épigénétique et de neuroprotection qui ne se retrouve pas couramment dans d'autres composés similaires .
Comparaison Avec Des Composés Similaires
Valproic Acid: A well-known HDAC inhibitor with broad applications in epilepsy and mood disorders.
Butyric Acid: Another HDAC inhibitor with roles in cancer therapy and gene expression studies.
Trichostatin A: A potent HDAC inhibitor used extensively in research to study epigenetic regulation.
Uniqueness: 2-Hexyl-4-Pentynoic Acid is unique due to its dual role in HDAC inhibition and HSP70 induction, providing a combination of epigenetic modulation and neuroprotection that is not commonly found in other similar compounds .
Propriétés
IUPAC Name |
2-prop-2-ynyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSBRQHALCSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914685 | |
Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-59-3 | |
Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexyl-4-pentynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?
A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []
Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?
A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.
Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?
A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.